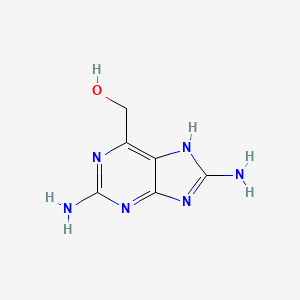

(2,8-Diamino-3H-purin-6-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N6O |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

(2,8-diamino-7H-purin-6-yl)methanol |

InChI |

InChI=1S/C6H8N6O/c7-5-9-2(1-13)3-4(11-5)12-6(8)10-3/h13H,1H2,(H5,7,8,9,10,11,12) |

InChI Key |

GXJNJAMPQQGSSY-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C2C(=NC(=N1)N)N=C(N2)N)O |

Origin of Product |

United States |

Contextualization Within Purine Chemistry and Nucleoside Analogs

Purines are heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The two most well-known purines, adenine (B156593) and guanine (B1146940), are fundamental components of nucleic acids, DNA and RNA. Beyond their role in genetics, purine (B94841) derivatives are crucial for a variety of cellular processes.

Nucleoside analogs are molecules that mimic the structure of natural nucleosides (a purine or pyrimidine base linked to a sugar). These analogs can be incorporated into DNA or RNA or can interact with enzymes that process nucleosides and nucleotides, often leading to the termination of nucleic acid chain elongation or the inhibition of viral replication. This has made them a cornerstone of antiviral and anticancer therapies.

(2,8-Diamino-3H-purin-6-yl)methanol is a modified purine base. While not a nucleoside analog itself due to the absence of a sugar moiety, it belongs to the broader class of diaminopurine derivatives. These compounds are characterized by an additional amino group on the purine ring compared to adenine or guanine. This modification significantly alters their chemical properties, including their hydrogen bonding capabilities. For instance, 2,6-diaminopurine (B158960) (DAP) can form three hydrogen bonds with thymine, in contrast to the two formed by adenine, which can enhance the stability of DNA duplexes. nih.govacs.org

Broad Significance of Diaminopurine Derivatives in Biological Systems and Research

The unique properties of diaminopurine derivatives have led to their application in a wide range of biological research areas:

Antiviral and Anticancer Research: As mentioned, DAP was among the early purine (B94841) analogs studied for its chemotherapeutic potential. wikipedia.org More recently, derivatives of DAP have shown in vitro activity against viruses such as the pseudorabies virus. wikipedia.org The ability of these compounds to interfere with nucleic acid metabolism makes them promising candidates for further development as therapeutic agents.

Genetic and Epigenetic Research: The discovery of DAP in bacteriophage DNA has spurred research into its effects on DNA transcription and repair. nih.gov Studies have shown that while DAP can inhibit transcription, it is not mutagenic. nih.gov Furthermore, it can be recognized and removed by cellular DNA repair mechanisms. nih.gov This has implications for understanding how organisms might use non-canonical bases to regulate genetic information.

Synthetic Biology and Prebiotic Chemistry: The enhanced stability that DAP confers to nucleic acid duplexes has made it a valuable tool in synthetic biology for creating artificial genetic systems with tailored properties. nih.govacs.org Furthermore, the detection of diaminopurine in meteorites and its potential for prebiotic synthesis have led to suggestions that it may have played a role in the origin of life on Earth. acs.orgnih.gov It has been shown that substituting adenine (B156593) with 2,6-diaminopurine (B158960) can promote the self-repair of UV-induced DNA damage, a crucial feature for the survival of genetic material on the early, UV-rich Earth. nih.gov

Therapeutic Readthrough of Nonsense Mutations: Recently, 2,6-diaminopurine has been identified as a potent agent for promoting the readthrough of UGA premature stop codons. nih.gov This has significant therapeutic implications for genetic diseases like cystic fibrosis, where a substantial portion of cases are caused by nonsense mutations. nih.gov DAP has been shown to restore the function of genes carrying such mutations in cellular and animal models. nih.gov

Overview of Research Trajectories for 2,8 Diamino 3h Purin 6 Yl Methanol and Its Analogs

Systematic Naming Conventions for this compound and its Isomers

The systematic name "this compound" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The core of the molecule is a purine, which is a bicyclic aromatic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. numberanalytics.com The standard numbering system for purine begins with the nitrogen at position 1 of the six-membered ring and proceeds counter-clockwise, then continues clockwise for the five-membered ring. microbenotes.comglenresearch.com

The name specifies the following structural features:

Purine : The fundamental heterocyclic ring system.

2,8-Diamino : Two amino (-NH₂) groups are attached to the carbon atoms at positions 2 and 8 of the purine ring.

6-yl : The purine ring is a substituent, connected via position 6 to another group.

Methanol : The group attached at position 6 is a methanol (-CH₂OH) group.

3H-purin : This indicates the position of an "indicated hydrogen." In the purine ring, which has the maximum number of non-cumulative double bonds, there is an extra hydrogen atom that must be located. The "3H" specifies that this hydrogen is attached to the nitrogen atom at position 3. stackexchange.com This is a crucial descriptor, as it defines a specific tautomeric form of the molecule.

Isomers of this compound would have different systematic names based on the location of the substituents. For instance, if the hydroxymethyl group were at position 2 and an amino group at position 6, the name would change accordingly. Positional isomers are critical as they can exhibit distinct chemical and physical properties.

Table 1: Systematic Names of Potential Positional Isomers

| Compound Name | Position of -CH₂OH | Positions of -NH₂ | Indicated Hydrogen |

|---|---|---|---|

| This compound | 6 | 2, 8 | 3 |

| (6,8-Diamino-9H-purin-2-yl)methanol | 2 | 6, 8 | 9 |

Detailed Analysis of the Purine Ring System and Substituent Positions in this compound

The purine ring is a planar, aromatic system. It consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. numberanalytics.com This fusion results in a unique electronic structure where positions 2, 6, and 8 are susceptible to nucleophilic attack, while positions 3 and 7 are electron-rich. microbenotes.com

In this compound, the substituents significantly influence the electronic properties of the ring.

Amino Groups (-NH₂) at C2 and C8 : These are strong electron-donating groups. They increase the electron density of the purine ring, which can affect its reactivity and base-pairing capabilities if incorporated into a nucleic acid analog.

Hydroxymethyl Group (-CH₂OH) at C6 : This group is primarily electron-withdrawing through induction but is not as strongly activating or deactivating as the amino groups. Its main structural contribution is providing a site for potential further derivatization (e.g., phosphorylation) and influencing solubility.

The precise bond lengths and angles of this specific molecule are not widely reported in crystallographic databases, suggesting it is not a commonly synthesized or studied compound. However, data from closely related structures, such as 2,6-diaminopurine, can provide approximations. The fusion of the pyrimidine and imidazole rings creates a rigid, planar structure that serves as a scaffold for the functional groups. microbenotes.com

Tautomerism and Protonation States of this compound

Tautomers are structural isomers that readily interconvert, primarily through the migration of a proton. youtube.comchemaxon.com Purines exhibit complex tautomerism due to multiple nitrogen atoms in the rings and the presence of exocyclic amino groups. numberanalytics.comnih.gov

For this compound, several tautomeric forms are possible:

Ring Tautomerism : The indicated hydrogen, specified as being on N3, could potentially migrate to other nitrogen atoms, most commonly N7 or N9. The 7H and 9H tautomers are often the most stable forms for purines. chemrxiv.orgnih.gov The 3H tautomer specified in the name may be a minor form or one stabilized by specific conditions or crystal packing forces.

Amino-Imino Tautomerism : The exocyclic amino groups at C2 and C8 can exist in equilibrium with their imino forms (=NH). This involves the migration of a proton from the exocyclic nitrogen to a ring nitrogen.

The protonation state of the molecule is dependent on the pH of the environment. The nitrogen atoms of the purine ring and the exocyclic amino groups are all potential sites for protonation. The N1 nitrogen of diaminopurine derivatives is a likely site of protonation. acs.org The pKa values determine which sites are protonated at a given pH. The addition of a proton can significantly alter the molecule's electronic structure, hydrogen bonding patterns, and biological interactions. For instance, protonated 2,6-diaminopurine has been shown to form stable base pairs with cytosine. acs.org

Table 2: Potential Tautomeric Forms

| Tautomer Type | Description |

|---|---|

| Ring Tautomers | Hydrogen migrates between ring nitrogens (e.g., 3H, 7H, 9H). |

| Amino-Imino | Hydrogen migrates from an exocyclic amino group to a ring nitrogen. |

Conformational Analysis of the Hydroxymethyl Group in this compound

The hydroxymethyl group attached to C6 is not fixed in a single orientation. It can rotate around the C6-C(methanol) single bond. This rotation gives rise to different conformations, or rotamers, with varying energies. The conformational preference is determined by a balance of steric and electronic effects.

Key factors influencing the conformation include:

Steric Hindrance : The rotation of the -CH₂OH group can be sterically hindered by the adjacent nitrogen atoms of the purine ring, specifically N1 and N7. Conformations that minimize this steric clash are energetically favored.

Intramolecular Hydrogen Bonding : A significant stabilizing interaction can occur if the hydroxyl proton of the hydroxymethyl group forms an intramolecular hydrogen bond with the N7 atom of the imidazole ring. This would lock the group into a specific planar conformation relative to the purine ring.

While direct experimental data for this compound is scarce, studies on similar 6-substituted purine nucleosides often show a preferred conformation that is influenced by such intramolecular interactions. The conformation of this group can be critical for how the molecule fits into the active site of an enzyme or how it interacts with other biomolecules.

Strategies for the De Novo Synthesis of the this compound Purine Scaffold

De novo synthesis, the construction of the purine ring system from acyclic precursors, offers a flexible approach to introduce desired substituents at various positions.

Ring-Closing Reactions Employing Specific Precursors for this compound

The classical Traube synthesis provides a foundational strategy for the de novo construction of purines. This method involves the condensation of a substituted pyrimidine with a one-carbon source to form the imidazole ring. To synthesize this compound, a plausible approach would commence with a suitably functionalized pyrimidine precursor.

A potential synthetic pathway could start from 2,4-diamino-6-hydroxypyrimidine, which can be synthesized from the reaction of ethyl cyanoacetate (B8463686) with guanidine (B92328) nitrate. tsijournals.com Nitrosation of this pyrimidine derivative at the C-5 position, followed by reduction, would yield 2,4,5-triamino-6-hydroxypyrimidine. tsijournals.com The critical hydroxymethyl group at the C-6 position of the final product necessitates a modification of this precursor. One possible strategy involves the protection of the hydroxyl group, followed by the introduction of the C-8 amino group and subsequent formylation and cyclization to form the purine ring.

Alternatively, a precursor already containing the hydroxymethyl group could be employed. For instance, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-4-hydroxyl-6-methylpyrimidine has been reported, which could serve as a model for constructing a pyrimidine with the required C-6 substituent. researchgate.net

Multi-Component Reactions in the Synthesis of this compound

Multi-component reactions (MCRs) have emerged as powerful tools in heterocyclic synthesis, offering atom economy and procedural simplicity. The synthesis of C(8)-substituted 2,6-diamino-purine derivatives through a three-component reaction of aminomalononitrile (B1212270), urea (B33335), and α-amino acid methyl esters has been demonstrated. nih.govnih.gov This microwave-assisted, solvent-free approach provides a framework for the construction of the 2,8-diaminopurine scaffold. nih.govnih.gov

To adapt this methodology for the synthesis of this compound, one could envision a similar MCR strategy. A key challenge would be the incorporation of the C-6 hydroxymethyl group. This might be achieved by utilizing a starting material that already contains this functionality or by a post-MCR modification. The reaction of aminomalononitrile (AMN), urea, and a suitable aldehyde or ketone under microwave irradiation could potentially lead to the desired purine core. nih.govnih.gov

| Precursor 1 | Precursor 2 | Precursor 3 | Reaction Type | Potential Product | Ref. |

| Aminomalononitrile | Urea | α-Amino acid methyl ester | Multicomponent | C(8)-substituted 2,6-diaminopurine | nih.govnih.gov |

| Guanidine nitrate | Ethyl cyanoacetate | - | Condensation | 2,4-Diamino-6-hydroxypyrimidine | tsijournals.com |

Directed Functionalization and Modification of Pre-existing Purine Cores to Yield this compound

An alternative to de novo synthesis is the functionalization of a pre-existing purine ring system. This approach relies on the regioselective introduction of the desired functional groups.

Regioselective Introduction of the Hydroxymethyl Group at C-6 of Diaminopurines

The direct and regioselective introduction of a hydroxymethyl group at the C-6 position of a 2,8-diaminopurine core presents a significant synthetic hurdle. No direct methods for this specific transformation have been prominently reported. However, strategies for the functionalization of the C-6 position of purines are known and could be adapted. For instance, the displacement of a leaving group, such as a halogen, at the C-6 position with a hydroxymethylating agent could be a viable route. A starting material like 2,8-diamino-6-chloropurine would be required.

Amination Strategies for C-2 and C-8 Positions to Obtain this compound

The introduction of amino groups at the C-2 and C-8 positions of a purine ring is a well-established transformation. A common strategy involves the nucleophilic aromatic substitution of a halogenated purine precursor. For example, 2,6-dichloropurine (B15474) can be selectively aminated at the C-2 and C-6 positions. A similar approach could be envisioned for a purine core bearing a hydroxymethyl group at C-6.

The synthesis of 8-aminopurine derivatives has been achieved through the treatment of 6-amino-5-nitrosopyrimidines with the Vilsmeier reagent (dimethylformamide and phosphorus oxychloride), which yields 8-dimethylaminopurines. rsc.org This suggests a potential route to introduce the C-8 amino group.

A postsynthetic modification strategy for introducing a 2,6-diaminopurine moiety into oligonucleotides has been reported using 2-fluoro-6-amino-adenosine. nih.govnih.gov The 2-fluoro group can be displaced by ammonia (B1221849) or an amine to generate the 2-amino functionality. nih.govnih.gov This principle could potentially be applied to a purine precursor containing the C-6 hydroxymethyl and C-8 amino groups.

| Precursor | Reagent | Position of Amination | Product | Ref. |

| 6-Amino-5-nitrosopyrimidines | Vilsmeier reagent | C-8 | 8-Dimethylaminopurines | rsc.org |

| 2-Fluoro-6-amino-adenosine | Ammonia/Amine | C-2 | 2,6-Diaminopurine derivative | nih.govnih.gov |

Chemical Derivatization of this compound for Enhanced Biological Activity or Specific Applications

While no specific derivatization of this compound has been documented, the functional groups present on the molecule—two primary amino groups and a primary alcohol—offer multiple handles for chemical modification. These modifications could be aimed at improving pharmacokinetic properties, enhancing target binding, or introducing reporter groups for biological studies.

The amino groups at C-2 and C-8 could be acylated, alkylated, or used in the formation of ureas and thioureas. The hydroxymethyl group at C-6 could be esterified to create prodrugs, as demonstrated with derivatives of penciclovir (B1679225) where esterification of a hydroxyl group led to improved bioavailability. nih.gov Etherification of the hydroxymethyl group is another possibility for modulating the compound's properties.

The synthesis of various 6-substituted purine derivatives from 2-amino-6-chloropurine (B14584) has been reported, showcasing the versatility of the C-6 position for introducing a wide range of substituents. researchgate.net These strategies could be adapted to derivatize the amino and hydroxyl groups of this compound to generate a library of analogues for structure-activity relationship (SAR) studies.

| Functional Group | Potential Derivatization Reaction | Purpose |

| C-2 and C-8 Amino Groups | Acylation, Alkylation, Urea/Thiourea formation | Modulate binding and physicochemical properties |

| C-6 Hydroxymethyl Group | Esterification, Etherification | Prodrug design, improve pharmacokinetics |

Esterification and Etherification of the Hydroxyl Group in this compound

The primary hydroxyl group in the C6-methanol substituent of this compound is a prime target for functionalization through esterification and etherification reactions. These modifications can significantly alter the molecule's physicochemical properties.

Esterification: The conversion of the hydroxyl group to an ester can be achieved through various standard synthetic protocols. Reaction with fatty acid anhydrides or acyl chlorides in the presence of a suitable base, such as pyridine, is a common method for the esterification of hydroxyl groups. nih.gov For instance, treating the parent compound with acyl chlorides in a solvent mixture like dichloromethane (B109758) and tetrahydrofuran (B95107) can yield the corresponding esters. nih.gov The Fischer esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions, provides another route. youtube.com This reaction is typically catalyzed by a strong acid and is driven to completion by the removal of water. youtube.comquora.com

Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. One-pot etherification procedures have also been developed for related purine nucleosides, using reagents like 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and cesium carbonate to activate the heterocycle system for subsequent reaction with an alcohol. nih.gov More modern methods include zinc- or copper-catalyzed couplings of alcohols with alkyl halides. organic-chemistry.org

Below is a table summarizing potential esterification and etherification reactions.

| Reaction Type | Reagent | Catalyst/Conditions | Resulting Functional Group |

| Esterification | Acyl Chloride (R-COCl) | Pyridine | Ester (R-CO-O-CH₂-) |

| Esterification | Carboxylic Acid Anhydride ((RCO)₂O) | Base or Acid Catalyst | Ester (R-CO-O-CH₂-) |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Ester (R-CO-O-CH₂-) |

| Williamson Etherification | Alkyl Halide (R-X) | Strong Base (e.g., NaH) | Ether (R-O-CH₂-) |

Amidation and Ureation Reactions of the Amino Groups in this compound

The C2 and C8 amino groups on the purine ring are nucleophilic and can readily undergo reactions such as amidation and ureation. Selective acylation can often be achieved by controlling reaction conditions.

Amidation: The amino groups can be acylated to form amides by reacting with acylating agents like acid chlorides or anhydrides. ttu.ee For example, treatment with para-anisoyl chloride can be used to install an anisoyl protecting group on the amino functions of nucleosides. ttu.ee The choice of acylating agent and reaction conditions can influence the stability and properties of the resulting N-acyl derivative. ttu.ee

Ureation: The formation of urea derivatives can be achieved by reacting the amino groups with isocyanates. Alternatively, intramolecular cyclization strategies using reagents like triphosgene (B27547) can lead to the formation of cyclic urea-based compounds, such as quinazoline-2,4-(1H,3H)-diones from 2-aminobenzoic acid derivatives. acs.org This principle could be applied to create fused heterocyclic systems involving the amino groups of the purine.

The following table outlines potential amidation and ureation reactions.

| Reaction Type | Reagent | Conditions | Resulting Functional Group |

| Amidation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Amide (-NH-CO-R) |

| Amidation | Acid Anhydride ((RCO)₂O) | Base or Heat | Amide (-NH-CO-R) |

| Ureation | Isocyanate (R-N=C=O) | Aprotic Solvent | Urea (-NH-CO-NH-R) |

| Cyclic Ureation (Analogous) | Triphosgene | Base (e.g., TEA) in DCM | Fused Urea Ring System |

Modification of the Purine Heterocycle of this compound Analogs

Beyond functionalizing the existing substituents, the purine core itself can be modified to create a diverse range of analogs. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have become powerful tools for this purpose.

Direct C-H bond activation is a prominent strategy for modifying the purine skeleton. nih.gov For many purine systems, the C8-position is a common site for electrophilic substitution and metal-catalyzed functionalization. ttu.ee Although the parent compound has an amino group at C8, these methods are highly relevant for creating analogs starting from a C8-unsubstituted precursor. For example, palladium or copper-catalyzed cross-coupling of a C8-H purine with aryl halides can be used to synthesize 8-arylated analogs. nih.gov

Furthermore, Suzuki-Miyaura cross-coupling reactions are effective for creating C-C bonds. This was demonstrated in the synthesis of fleximer analogues of deazapurine bases, where an N-TIPS pyrrole-3-boronic acid pinacol (B44631) ester was coupled with various brominated heterocycles. nih.gov Such a strategy could be employed to synthesize analogs of this compound where parts of the purine ring are replaced with other aromatic or heterocyclic systems. nih.gov

Green Chemistry Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of complex heterocyclic molecules like this compound is crucial for environmental sustainability and process efficiency. mdpi.com

Key green chemistry approaches applicable to purine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives is a core principle. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature, and has been used as a co-solvent in the final steps of some pharmaceutical syntheses, achieving excellent yields. mdpi.com

Multicomponent Reactions (MCRs): Purines and pyrimidines are thought to have originally formed through MCRs. researchgate.net Designing synthetic routes that utilize MCRs can significantly improve efficiency by combining multiple steps into a single operation, thereby reducing waste, energy consumption, and reaction time.

Mechanochemistry: Solvent-free synthesis through mechanochemical grinding has emerged as a powerful green technique. mdpi.comresearchgate.net This approach can enable reactions that are difficult in solution and eliminates the need for solvents, reducing waste and environmental impact. researchgate.net

Catalysis: The use of recyclable catalysts, including metal-based or enzymatic catalysts, can improve atom economy and prevent the generation of hazardous waste. mdpi.com

| Green Chemistry Principle | Application to Synthesis | Potential Benefit |

| Alternative Solvents | Using water as a reaction solvent. mdpi.com | Reduced toxicity, cost, and environmental impact. |

| Atom Economy | Employing Multicomponent Reactions (MCRs). researchgate.net | Fewer synthetic steps, less waste, higher efficiency. |

| Energy Efficiency | Utilizing mechanochemical (solvent-free) synthesis. researchgate.net | Reduced solvent use, potentially milder conditions. |

| Catalysis | Using recyclable metal or enzyme catalysts. mdpi.com | Reduced stoichiometric waste, increased reaction selectivity. |

Optimization of Synthetic Yields and Scalability for this compound Production

The transition from laboratory-scale synthesis to large-scale production requires rigorous optimization of reaction conditions and process parameters to ensure high yields, purity, and cost-effectiveness. The synthesis of complex, purine-rich molecules can be challenging, often suffering from issues like poor coupling efficiency and product aggregation. nih.gov

Key areas for optimization include:

Reaction Parameter Screening: Systematically evaluating the impact of variables such as temperature, reaction time, solvent, and catalyst concentration is essential. For instance, reactions for preparing purine derivatives have been optimized for temperatures ranging from 30 to 100°C. google.com

Catalyst and Reagent Selection: The choice of coupling agents, catalysts, and protecting groups can dramatically affect yield and purity. In peptide nucleic acid (PNA) synthesis, for example, backbone modifications were investigated to improve the synthesis of difficult purine-rich sequences. nih.gov

Purification Strategy: Developing a robust and scalable purification method is critical. This may involve shifting from chromatographic methods, which are often not scalable, to crystallization or extraction-based purifications.

Scalable Route Design: The initial synthetic route may need to be redesigned for large-scale production, prioritizing cost-effective, safe, and readily available starting materials and reagents. The development of a scalable, enantioselective route was a key consideration for the synthesis of an intermediate for a pan-KRAS inhibitor. acs.org

A systematic approach to optimizing these factors is crucial for the efficient and economically viable production of this compound.

Natural Occurrence and Biosynthetic Origin of this compound in Biological Systems

The natural presence of this compound in biological systems is not well-documented in scientific literature. However, the existence of structurally related purine derivatives in various organisms provides a basis for postulating its potential origins.

Direct identification of this compound in microorganisms, plants, or animal tissues has not been prominently reported. However, the related compound 2,6-diaminopurine (Z), an analog of adenine, is known to occur naturally in the genome of some bacteriophages, such as the S-2L cyanophage, where it completely replaces adenine. nih.govnih.gov This discovery highlights that the enzymatic machinery for producing diaminopurines exists in certain biological contexts. The presence of 8-aminopurines, such as 8-aminoguanine, has also been reported as endogenous molecules in mammals, arising from processes like nitrosative stress. ahajournals.orgnih.gov While this does not confirm the presence of this compound, it establishes that purines with amino groups at both the 2 and 8 positions can be found in nature.

The biosynthetic pathway for this compound is not explicitly known. However, based on the biosynthesis of other purines, several hypothetical routes can be proposed. One possibility is the modification of a pre-existing purine precursor. For instance, a diaminopurine nucleoside could undergo enzymatic modification to introduce a hydroxymethyl group at the C6 position.

Another plausible route could involve the salvage of a modified purine base. The purine salvage pathway allows cells to recycle purine bases and nucleosides from the degradation of nucleic acids. youtube.com It is conceivable that a related compound, perhaps an intermediate in a yet-to-be-discovered metabolic pathway, could be converted to this compound.

The biosynthesis of 8-aminoguanine, for example, is linked to nitrosative stress, where guanine (B1146940) moieties in biomolecules are nitrated and subsequently reduced to form the 8-amino derivative. ahajournals.orgnih.gov A similar mechanism could potentially lead to the formation of an 8-amino group on a 2-aminopurine (B61359) precursor, which might then be further modified.

Enzymatic Transformations of this compound

The enzymatic transformations of this compound are largely uncharacterized. However, by examining the known metabolic pathways of other purine derivatives, we can infer potential enzymatic reactions that this compound might undergo.

The hydroxymethyl group at the C6 position of this compound is a likely site for oxidation. Alcohol dehydrogenases could potentially oxidize the methanol group to an aldehyde and subsequently to a carboxylic acid. Similar oxidations are common in the metabolism of various biological molecules.

Furthermore, the purine ring itself can be a substrate for oxidation. For instance, xanthine (B1682287) oxidase is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and xanthine to uric acid. youtube.com While the substrate specificity of xanthine oxidase for a 2,8-diamino substituted purine with a C6-methanol group is unknown, it is possible that this or a similar oxidase could act on the purine core.

The hydroxymethyl group of this compound presents a potential site for glycosylation, where a glycosyltransferase could attach a sugar moiety. This would form a glycoside, a common modification for many natural products that can alter their solubility, stability, and biological activity.

Phosphorylation of the hydroxymethyl group is another plausible enzymatic transformation. Kinases could potentially catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group, forming a phosphate ester. This type of modification is critical in the activation of many nucleoside analogs used in antiviral and anticancer therapies.

If this compound were to be converted into a nucleoside or nucleotide derivative through the action of a purine nucleoside phosphorylase or a kinase, these derivatives would then be potential substrates for nucleotidases and deaminases. Nucleotidases are enzymes that hydrolyze nucleotides into nucleosides and phosphate.

Deaminases catalyze the removal of an amino group. The two amino groups on the purine ring of this compound, at positions 2 and 8, could be targets for deaminases. For example, adenosine (B11128) deaminase acts on adenosine to convert it to inosine (B1671953) by removing the amino group at C6. youtube.com A similar deaminase might act on the C2 or C8 amino groups of our target compound or its derivatives, altering its structure and function. The activity of purine nucleoside phosphorylase (PNPase) is known to be inhibited by some 8-aminopurines, which can affect the balance of the purine metabolome. ahajournals.org

Interaction of this compound with Purine Salvage and De Novo Synthesis Pathways

There is no scientific literature available that describes the interaction of this compound with either the de novo synthesis or the salvage pathways of purine metabolism. Research on related purine analogs often investigates their potential as substrates or inhibitors of key enzymes in these pathways, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or phosphoribosyl pyrophosphate (PRPP) synthetase. However, no such studies have been published for this compound.

Cellular Uptake and Efflux Mechanisms for this compound

Information regarding the mechanisms by which this compound enters and exits cells is not available. The transport of purine derivatives across cellular membranes is typically mediated by specific transporter proteins, such as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Investigations into whether this compound utilizes these or other transport systems have not been reported.

Metabolomic Studies Identifying this compound in Complex Biological Samples

There are no metabolomic studies in the existing scientific literature that have identified this compound in any complex biological samples, such as plasma, urine, or tissue extracts. Metabolomic profiling is a powerful tool for identifying and quantifying small molecules in biological systems, but it has not yet been applied to or detected this specific compound in any published research.

Molecular Interactions and Target Engagement of 2,8 Diamino 3h Purin 6 Yl Methanol

Characterization of (2,8-Diamino-3H-purin-6-yl)methanol Binding to Protein Targets

No studies detailing the binding of this compound to protein targets were identified.

Binding Affinity and Kinetic Analysis (e.g., ITC, SPR)

There is no available data from techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding affinity and kinetics of this compound with any protein targets.

Enzyme Inhibition or Activation Profiles of this compound

No research was found that describes the inhibitory or activational effects of this compound on any enzymes. Therefore, no enzyme inhibition or activation profiles are available.

Allosteric Modulation by this compound

There is no information available to suggest that this compound acts as an allosteric modulator of any protein target.

Interaction of this compound with Nucleic Acids

No published research was located that investigates the interaction of this compound with DNA or RNA.

DNA and RNA Binding Mechanisms of this compound

The mechanisms through which this compound may bind to DNA or RNA have not been studied or reported.

Intercalation, Groove Binding, and Base Pairing Potential of this compound

There is no evidence or research data on the potential for this compound to interact with nucleic acids through intercalation, groove binding, or specific base pairing.

Receptor-Ligand Interactions Involving this compound

There is no available scientific literature detailing the specific receptor-ligand interactions of this compound. While purine (B94841) derivatives are known to interact with a wide range of receptors, particularly purinergic receptors, no studies have been published that characterize the binding affinity, specificity, or functional activity of this specific compound. nih.govresearchgate.netresearchgate.net The nature of the functional groups on the purine ring and the methanol (B129727) substituent at the 6-position suggests potential for hydrogen bonding and other non-covalent interactions that typically govern receptor binding; however, without experimental data, any such discussion would be purely speculative. youtube.com

Structural Biology of this compound Complexes with Macromolecules

Detailed structural information for complexes involving this compound is not present in the public domain. The following subsections outline the standard experimental approaches used to elucidate such structures, for which no data exists for the specified compound.

X-ray Crystallography of this compound-Protein Co-crystals

A search of the Protein Data Bank (PDB) and related crystallographic databases reveals no deposited crystal structures of this compound in complex with any protein or other macromolecule. nih.govcriver.comfrontiersin.org X-ray crystallography is a powerful technique for visualizing atomic-level interactions between a ligand and its binding site, providing crucial insights into the mechanism of action. ed.ac.uknih.gov The absence of such data for this compound means that its precise binding mode and the key residues involved in its recognition by any potential protein targets are unknown.

NMR Spectroscopy for Solution-State Structure Determination of this compound Complexes

No studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the solution-state structure and dynamics of this compound in complex with macromolecules have been published. NMR spectroscopy is a valuable tool for studying the interactions of small molecules with their biological targets in a solution environment, which can provide information on binding interfaces, conformational changes, and binding kinetics. nih.govnih.govnih.gov

Cryo-Electron Microscopy of this compound-Macromolecule Assemblies

There are no published studies that have employed cryo-electron microscopy (cryo-EM) to determine the structure of this compound bound to a macromolecular assembly. Cryo-EM is particularly suited for studying large and dynamic complexes that may be difficult to crystallize. nih.govnih.govelifesciences.orgfrontiersin.orgresearchgate.net The lack of cryo-EM data further underscores the absence of structural information regarding the interaction of this compound with large biological machinery.

Biological Activities and Mechanistic Insights of 2,8 Diamino 3h Purin 6 Yl Methanol

Antiviral and Antimicrobial Activities of (2,8-Diamino-3H-purin-6-yl)methanol (Mechanistic Studies)

Inhibition of Viral Replication Enzymes

There is currently no available information in the public domain detailing the inhibitory effects of this compound on viral replication enzymes.

Disruption of Bacterial Metabolic Pathways

No research findings were identified that describe the mechanisms by which this compound may disrupt bacterial metabolic pathways.

Immunomodulatory Effects of this compound at the Cellular and Molecular Level

Cytokine Production Modulation

Data on the modulation of cytokine production by this compound is not present in the available scientific literature.

Impact on Immune Cell Activation and Differentiation

There are no accessible studies that investigate the impact of this compound on the activation and differentiation of immune cells.

Influence of this compound on Gene Expression and Epigenetic Modification

Transcriptomic Profiling in Response to this compound

No transcriptomic profiling studies in response to this compound have been published in the sources reviewed.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential biological activities and therapeutic applications of this compound.

Effects on DNA Methylation and Histone Modification by this compound

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the effects of the chemical compound this compound on DNA methylation or histone modification. Research detailing the biological activities and mechanistic insights of this particular compound in the context of epigenetics, including any potential inhibitory or activating effects on enzymes such as DNA methyltransferases (DNMTs) or histone deacetylases (HDACs), is not present in the public domain based on the conducted searches.

Therefore, a detailed analysis, including research findings and data tables on the effects of this compound on epigenetic mechanisms, cannot be provided at this time.

Advanced Analytical and Spectroscopic Characterization for 2,8 Diamino 3h Purin 6 Yl Methanol Research

Chromatographic Techniques for Separation and Purification of (2,8-Diamino-3H-purin-6-yl)methanol

Chromatographic methods are fundamental in the isolation and purification of purine (B94841) derivatives like this compound. teledynelabs.com The choice of technique is often dictated by the polarity of the compound, which is influenced by its substituents. teledynelabs.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine and pyrimidine (B1678525) compounds. researchgate.net For polar compounds such as this compound, reversed-phase HPLC is a common approach.

Method Development Considerations:

Column: C18 columns are frequently employed for the separation of purine derivatives. teledynelabs.comresearchgate.net The end-capping on modern C18 columns provides stability under a range of pH conditions. teledynelabs.com

Mobile Phase: To achieve sharp peaks and good resolution, modifiers are often added to the mobile phase. teledynelabs.com For reversed-phase systems, this can include acids like formic acid or trifluoroacetic acid. teledynelabs.com Ion-pairing reagents, such as tetrabutylammonium (B224687) hydroxide, can also be used to separate charged purine and pyrimidine metabolites. researchgate.net A study on the analysis of 35 purine and pyrimidine nucleobases, nucleosides, and nucleotides utilized the volatile ion-pairing reagent dibutylamine (B89481) acetate (B1210297) (DBAA) with reversed-phase UPLC-MS/MS. nih.gov

Gradient Elution: A step gradient can be effective in separating a wide range of purine and pyrimidine metabolites with varying polarities. researchgate.net

Detection: Diode array UV detectors are highly sensitive and can be set to specific wavelengths, such as 260 nm, for the detection of purines and pyrimidines. researchgate.net

A representative HPLC method for the separation of various purine and pyrimidine compounds is detailed below:

| Parameter | Condition |

| Column | Hypersil C-18, 5-µm particle size, 250 x 4.6 mm |

| Mobile Phase A | Buffer A (Composition not specified) |

| Mobile Phase B | Buffer B (Composition not specified) |

| Ion-Pairing Reagent | Tetrabutylammonium hydroxide |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 10 °C |

| Detection | Diode Array UV Detector (200-300 nm) |

| Gradient Program | Step gradient from 0% to 100% Buffer B |

| Data sourced from a study on the HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. researchgate.net |

Gas Chromatography (GC) for Volatile Derivatives of this compound

Gas chromatography (GC) is another powerful technique for the analysis of purines, although their inherent low volatility requires a derivatization step to make them suitable for GC analysis. researchgate.net

Derivatization: To increase volatility and thermal stability, purines are chemically modified prior to GC analysis. researchgate.net Common derivatizing agents include:

Ethyl chloroformate (ECF). researchgate.netsemanticscholar.org

Bis(trimethylsilyl)trifluoroacetamide. researchgate.net

N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide. researchgate.net

GC Method Parameters: A study on the GC determination of purines and pyrimidines using ECF as a derivatizing agent provides a relevant example of GC conditions.

| Parameter | Condition |

| Column | HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Nitrogen |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 270°C |

| Detector Temperature (FID) | 280°C |

| Oven Temperature Program | 90°C (1 min hold), then ramp to 250°C at 25°C/min (1 min hold) |

| Split Ratio | 10:1 |

| Data sourced from a study on the gas chromatographic determination of purines and pyrimidines from DNA. semanticscholar.org |

This method demonstrated good linearity and repeatability for the analysis of derivatized purine bases. researchgate.netsemanticscholar.org

Capillary Electrophoresis for High-Resolution Separation of this compound

Capillary electrophoresis (CE) offers a high-efficiency separation method for purine and pyrimidine metabolites. nih.govnih.gov It is particularly valuable as a screening tool due to its rapid analysis times and high resolution. nih.gov

CE Method Conditions: A developed CE method for the diagnosis of purine and pyrimidine metabolic disorders illustrates typical operating parameters. nih.gov

| Parameter | Condition |

| Separation Buffer | 60 mmol/L borate-2-amino-2-methyl-1-propanol-80 mmol/L sodium dodecyl sulfate (B86663) (pH 9.6) |

| Temperature | 35 °C |

| Analysis Time | Approximately 10 minutes |

| Separation Efficiency | ~350,000 theoretical plates/m |

| Detection Limit | 1.0–5.7 µmol/L for various metabolites |

| Linear Range | 5–500 µmol/L (r > 0.996) |

| Data sourced from a study on the use of capillary electrophoresis for detecting inherited disorders of purine and pyrimidine metabolism. nih.gov |

This method proved to be precise, with within- and between-day coefficients of variation below 3.2% and 5.8%, respectively. nih.gov

Mass Spectrometry for Structural Elucidation and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for the analysis of purine compounds, providing detailed structural information and sensitive quantification. nih.gov It is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS). nih.govnih.gov

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like purine derivatives. nih.govresearchgate.net It is commonly used in conjunction with HPLC (LC-ESI-MS) for the analysis of complex biological samples. nih.govplos.org ESI can be operated in both positive and negative ion modes to detect a wide range of metabolites. plos.org In positive ion mode, purine bases can form protonated ions [M+H]+, as well as sodium and potassium adducts. researchgate.net The ionization efficiency of purine bases in ESI-MS can be influenced by factors such as the pH of the carrier solution. researchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. wikipedia.orgyoutube.com The sample is co-crystallized with a matrix material that absorbs energy from a pulsed laser, leading to the desorption and ionization of the analyte molecules. wikipedia.orgyoutube.com The choice of matrix is critical for successful MALDI analysis and depends on the analyte and the laser wavelength used. youtube.comnih.gov While extensively used for large biomolecules, MALDI can also be applied to the analysis of smaller organic molecules. wikipedia.org

Comparison of Ionization Techniques for Purine Analysis:

| Technique | Principle | Advantages for Purine Analysis |

| ESI-MS | Ionization from a fine spray of charged droplets. | Soft ionization, suitable for polar and thermally labile compounds, easily coupled to HPLC. nih.govnih.gov |

| MALDI-MS | Laser-induced desorption and ionization from a solid matrix. | Soft ionization, high sensitivity, tolerant of some sample impurities, produces predominantly singly charged ions. wikipedia.orgyoutube.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides a fragmentation pattern that is characteristic of the molecule's structure.

LC-MS/MS methods have been developed for the quantification of various purine and pyrimidine adducts and metabolites. nih.govplos.org By optimizing the MS/MS parameters, such as collision energy, specific and sensitive detection can be achieved through multiple reaction monitoring (MRM). plos.org For the analysis of this compound, an MS/MS experiment would involve selecting its protonated molecule [M+H]+ as the precursor ion and then inducing fragmentation to produce a characteristic spectrum of product ions. This fragmentation data is crucial for confirming the identity of the compound and for distinguishing it from isomers.

The development of an LC-MS/MS assay for the diagnosis of purine and pyrimidine disorders involved optimizing MS/MS settings for 27 different analytes, demonstrating the specificity and reliability of this technique for complex mixtures. plos.org Derivatization can also be employed to improve MS/MS sensitivity. For instance, converting carboxylic acids to cationic amides has been shown to enhance detection by 10- to 20-fold. nih.gov

Quantitative Analysis of this compound in Complex Biological Matrices

The quantification of this compound in complex biological matrices, such as blood, urine, or cell culture media, is fundamental for understanding its metabolic fate and pharmacokinetic profile. Methodologies for such analysis must exhibit high sensitivity, specificity, and reproducibility. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a primary technique for this purpose.

A typical quantitative method would involve sample preparation steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances from the biological matrix. An internal standard, a structurally similar molecule, would be added at the beginning of the sample preparation to account for any loss during extraction and analysis.

Chromatographic separation would be achieved on a C18 reversed-phase column, with a mobile phase consisting of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The mass spectrometer, often a triple quadrupole (QqQ), would be operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Gas chromatography (GC) methods could also be adapted, particularly after derivatization of the polar functional groups (amino and hydroxyl) to increase volatility. nih.gov However, LC-MS is generally preferred due to its ability to analyze polar, non-volatile, and thermally labile compounds without derivatization.

Table 1: Illustrative Parameters for a Hypothetical LC-MS/MS Method

| Parameter | Value |

| Chromatography | |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Hypothetical m/z |

| MRM Transition (IS) | Hypothetical m/z |

| Collision Energy | Optimized Value |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. It provides detailed information about the carbon-hydrogen framework, the nitrogen environment, and the connectivity of atoms within the molecule.

¹H, ¹³C, and ¹⁵N NMR for Structural Assignment of this compound

The structural assignment is achieved by analyzing one-dimensional NMR spectra.

¹H NMR: The proton NMR spectrum would reveal signals for the protons in the molecule. The CH₂ group of the methanol substituent would appear as a singlet, and the protons of the two NH₂ groups would also produce distinct signals, which may be broad and are exchangeable with D₂O. The absence of a proton at the C6 position is a key feature. A signal for the N3-H proton would also be expected. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. The chemical shifts would be characteristic of the purine ring system and the methanol substituent. The C6 carbon, being attached to the methanol group, would have a specific chemical shift, distinguishing it from the other purine carbons.

¹⁵N NMR: Nitrogen-15 NMR is particularly informative for heterocyclic compounds. researchgate.net It would show distinct signals for the nitrogen atoms in the purine ring (N1, N3, N7, N9) and the two exocyclic amino groups (at C2 and C8), confirming their chemical environment. researchgate.net The protonation state of the nitrogen atoms significantly influences their chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158 |

| C4 | - | ~152 |

| C5 | - | ~110 |

| C6 | - | ~160 |

| C8 | - | ~155 |

| CH₂ | ~4.5 (s, 2H) | ~58 |

| NH₂ (at C2) | ~6.5 (br s, 2H) | - |

| NH₂ (at C8) | ~7.0 (br s, 2H) | - |

| N3-H | ~12.0 (br s, 1H) | - |

| OH | ~5.0 (t, 1H) | - |

Note: These are predicted values based on known data for similar purine structures. Actual experimental values may vary. The solvent used is DMSO-d₆. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the hydroxyl proton and the methylene (B1212753) (CH₂) protons of the methanol group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C). It would definitively link the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR experiments for structural elucidation, as it shows correlations between protons and carbons over two to three bonds. For this compound, HMBC would be critical to confirm the position of the methanol group. Correlations would be expected from the methylene (CH₂) protons to the C5 and C6 carbons of the purine ring, providing unambiguous evidence for the C6-CH₂OH linkage.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for this compound

UV-Vis and IR spectroscopy provide information on the electronic and vibrational properties of the molecule, respectively, which are determined by its chromophores and functional groups.

Electronic Absorption Properties and Chromophoric Analysis of this compound

The UV-Vis absorption spectrum is dictated by the π-electron system of the purine ring, which acts as the primary chromophore. The presence of two amino groups as powerful auxochromes is expected to cause a significant bathochromic (red) shift compared to the parent purine molecule. acs.org

Based on data for similar compounds like 2,6-diaminopurine (B158960), this compound is expected to exhibit strong absorption in the UV region. rsc.org The spectrum would likely show at least one major absorption band corresponding to π→π* electronic transitions within the aromatic purine system. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and pH, due to potential changes in the protonation state of the molecule.

Table 3: Expected UV-Vis Absorption Data

| Compound | Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| This compound | Aqueous Buffer (pH 7.4) | ~280-290 | ~8,000 - 12,000 |

Note: These values are estimations based on published data for diaminopurine derivatives. rsc.org

Vibrational Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.govacs.org For this compound, the IR spectrum would provide clear evidence for the amino and hydroxyl groups.

Key expected absorption bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the methanol substituent.

N-H Stretching: One or two sharp to medium bands in the region of 3100-3500 cm⁻¹, characteristic of the primary amino (NH₂) groups.

C=N and C=C Stretching: Multiple bands in the 1500-1680 cm⁻¹ region, arising from the stretching vibrations within the purine ring.

N-H Bending: A band around 1600-1650 cm⁻¹, which may overlap with the ring stretching vibrations.

C-O Stretching: A strong band in the 1000-1200 cm⁻¹ region, indicative of the primary alcohol.

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| N-H (Amine) | Stretching | 3100-3500 |

| C=N, C=C (Ring) | Stretching | 1500-1680 |

| N-H (Amine) | Bending | 1600-1650 |

| C-O (Alcohol) | Stretching | 1000-1200 |

Analysis of this compound Reveals No Publicly Available Crystallographic Data

A thorough investigation into the scientific literature for advanced analytical and spectroscopic characterization of the chemical compound this compound has found no specific studies detailing its single-crystal X-ray diffraction and solid-state structure. Despite extensive searches of chemical databases and scholarly articles, no crystallographic data, including unit cell dimensions, space group, atomic coordinates, bond lengths, or bond angles, have been publicly reported for this particular molecule.

Single-crystal X-ray diffraction is a pivotal technique for the unambiguous determination of a compound's three-dimensional atomic arrangement. This method provides precise information on the molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. The absence of such a study for this compound means that its definitive solid-state architecture remains unelucidated.

While crystallographic studies for related purine derivatives exist, these cannot be used to accurately infer the structural properties of this compound. The specific placement of the amino and methanol functional groups on the purine ring system will uniquely influence its crystal packing and intermolecular bonding patterns.

Consequently, the generation of data tables for crystallographic parameters, bond lengths, and angles for this compound is not possible at this time. Further empirical research, involving the successful growth of single crystals and subsequent X-ray diffraction analysis, would be required to provide these critical structural details.

Computational and Theoretical Investigations of 2,8 Diamino 3h Purin 6 Yl Methanol

Quantum Chemical Calculations on (2,8-Diamino-3H-purin-6-yl)methanol

There is no available research detailing the use of Density Functional Theory (DFT) to determine the electronic structure or to assess the relative stability of potential tautomers of this compound. Furthermore, no predictive data for its Nuclear Magnetic Resonance (NMR) chemical shifts or its Ultraviolet-Visible (UV-Vis) spectra based on quantum chemical calculations could be located.

Molecular Docking and Virtual Screening Studies with this compound

A search for molecular docking or virtual screening studies involving this compound yielded no results. Consequently, there is no published information on its potential biological binding sites or any predictions regarding its interactions with specific proteins.

Molecular Dynamics (MD) Simulations of this compound in Aqueous Solution and Protein Environments

No studies were found that have performed Molecular Dynamics (MD) simulations to characterize the behavior of this compound in aqueous solutions or within protein environments. Such simulations are crucial for understanding the dynamic stability and conformational landscape of a molecule in biologically relevant contexts.

Binding Pathway and Residence Time Predictions for this compound

Understanding how a molecule binds to a protein and how long it remains bound (its residence time) is fundamental for drug design. Computational methods, including molecular docking and specialized molecular dynamics simulations, are employed to predict these parameters. At present, there are no available studies that have computationally predicted the binding pathways or residence times for this compound with any specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in optimizing lead compounds and designing new, more potent analogs. nih.gov

Development of Predictive Models for Biological Activity of this compound Analogs

The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. While QSAR studies have been conducted on various classes of purine (B94841) derivatives, a specific QSAR model for analogs of this compound has not been reported. researchgate.netimtm.cz The creation of such a model would necessitate the synthesis and biological evaluation of a library of its derivatives.

Identification of Key Structural Features of this compound for Potency

A key outcome of QSAR studies is the identification of structural features that are critical for a compound's potency. researchgate.net These features can include specific functional groups, electronic properties, or steric attributes that enhance binding to a biological target. In the absence of QSAR models or other targeted computational studies for this compound, the key structural determinants of its potential biological activity remain undefined.

Applications of 2,8 Diamino 3h Purin 6 Yl Methanol in Chemical Biology and Medicinal Chemistry Research

(2,8-Diamino-3H-purin-6-yl)methanol as a Biochemical Probe for Cellular Processes

There is no available scientific literature detailing the use of this compound as a biochemical probe for investigating cellular processes.

Use in Enzyme Mechanistic Studies and Pathway Elucidation

No research has been published on the application of this compound in studies of enzyme mechanisms or the elucidation of biochemical pathways.

Development of Fluorescent or Radiotracer Derivatives of this compound

There are no records of the synthesis or application of fluorescent or radiotracer derivatives of this compound for research purposes.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

There are no structure-activity relationship (SAR) studies available for derivatives of this compound in the scientific literature.

Potential of Diaminopurine Derivatives as Preclinical Lead Compounds in Drug Discovery Efforts

The structural similarity of diaminopurines to endogenous purines makes them promising candidates for the development of drugs that can modulate the activity of purine-binding proteins, such as kinases and polymerases.

Research into diaminopurine derivatives has led to the identification of several novel therapeutic targets. For instance, certain diaminopyrimidine compounds have been identified as potent inhibitors of focal adhesion kinase (FAK), a non-receptor protein tyrosine kinase involved in tumor development. nih.gov The development of FAK inhibitors is a promising strategy for cancer therapy.

Furthermore, novel amidine derivatives synthesized from quinoline (B57606) scaffolds have shown selective inhibition of topoisomerase I, an enzyme crucial for DNA replication and a validated target in cancer chemotherapy. frontiersin.org These findings highlight the potential of purine-like scaffolds in discovering drugs with novel mechanisms of action.

Once a lead diaminopurine compound is identified, medicinal chemists work on optimizing its structure to enhance its efficacy, selectivity, and pharmacokinetic properties. This process often involves synthesizing a library of analogs with systematic modifications and evaluating their performance in in vitro models.

For instance, a study on 2,4-diaminopyrimidine (B92962) derivatives demonstrated that compound 9k not only inhibited the proliferation of A549 cancer cells but also induced apoptosis and suppressed tumor cell migration. rsc.org These in vitro findings suggest that compound 9k is a promising lead for further preclinical development. rsc.org Similarly, the optimization of diaminopyrimidine-based FAK inhibitors led to the discovery of compound A12, which exhibited potent anticancer activity against multiple cancer cell lines and favorable metabolic stability. nih.gov

Future Perspectives and Emerging Research Directions for 2,8 Diamino 3h Purin 6 Yl Methanol

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches for (2,8-Diamino-3H-purin-6-yl)methanol

Unconventional Synthetic Routes: The synthesis of six-membered heterocyclic rings, the core of the purine (B94841) structure, is a cornerstone of pharmaceutical chemistry. beilstein-journals.org Modern methods, such as those applied to other complex heterocyclic drugs, could be adapted for this compound. beilstein-journals.org This includes novel cross-coupling reactions and flow chemistry techniques that offer higher yields, better purity, and reduced environmental impact. For instance, dual photoredox and nickel-catalyzed cross-coupling reactions have been successfully used for the functionalization of other nucleoside derivatives and could be explored for creating analogs of this compound. acs.org

Biocatalytic Approaches: Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative to traditional chemistry. nih.gov The enzymatic synthesis of nucleoside analogues has proven to be a sustainable and efficient method. nih.gov Enzymes like nucleoside phosphorylases have been used in one-pot transglycosylation reactions to produce various purine nucleosides. nih.gov Research into the biosynthetic pathways of purine nucleoside antibiotics has identified enzymes that could be harnessed for the synthesis of novel compounds. rsc.org The amalgamation of synthetic chemistry with advances in biosynthetic understanding and the use of recombinant enzymes could be transformative for producing this compound and its derivatives. rsc.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Flow Chemistry | Increased efficiency, better process control, enhanced safety, and scalability. | Enables high-throughput reaction discovery and generation of compound libraries in a resource-efficient manner. ufluidix.com |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, and novel bond formations. | Successfully applied to the modification of nucleosides under visible light. acs.org |

| Biocatalysis | High selectivity (regio- and stereoselectivity), milder reaction conditions, and reduced environmental impact. | Enzymatic synthesis is environmentally more friendly, highly selective, and efficient compared to chemical routes. nih.gov |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of biocatalysis. | A multidisciplinary approach of biocatalysis with chemical synthesis is delivering across the wider field of natural product synthesis. rsc.org |

Identification of Novel Biological Targets and Off-Targets of this compound through Proteomics and Chemogenomics

A critical step in drug development is the identification of the biological targets through which a compound exerts its effects, as well as any unintended "off-targets" that could lead to side effects. biognosys.com

Proteomics for Target Identification: Chemical proteomics is a powerful technology for identifying the direct binding partners of a small molecule within a complex biological system, such as a cell or tissue. mdpi.comnih.gov This approach can be used to uncover the mechanism of action of this compound without a prior hypothesis. asbmb.org Techniques like activity-based protein profiling (ABPP) and compound-centric chemical proteomics (CCCP) can pinpoint both high-affinity and low-affinity binders, providing a comprehensive view of the compound's interactions. mdpi.com Mass spectrometry-based structural proteomics can offer deep insights into these drug-protein interactions, helping to validate targets and de-risk the development pipeline. biognosys.com

Chemogenomics for Off-Target Profiling: Chemogenomics systematically studies the effect of a large number of small molecules on a wide array of biological targets. This approach can be invaluable for predicting the potential off-targets of this compound and its analogs. By screening the compound against panels of kinases, G-protein coupled receptors (GPCRs), and other common target families, researchers can build a selectivity profile. This information is crucial for anticipating potential toxicities and for guiding medicinal chemistry efforts to design more selective compounds.

| Technology | Application for this compound | Key Advantages |

| Chemical Proteomics | Unbiased identification of on- and off-targets in a native biological context. mdpi.comnih.gov | Does not require a pre-existing hypothesis about the target. asbmb.org Can identify novel and unexpected targets. |

| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Maps drug binding sites and estimates binding affinities across the entire proteome. biognosys.com | Provides structural information on where the compound binds to the target protein. biognosys.com |

| Chemogenomic Screening | Systematic profiling against large panels of known drug targets to assess selectivity. | Helps in early identification of potential side effects and guides lead optimization. |

Advancements in Microfluidic and High-Throughput Screening for this compound Libraries

To explore the full potential of the this compound scaffold, it is necessary to synthesize and test a library of related compounds. High-throughput screening (HTS) and microfluidics are key technologies for achieving this on a large scale. news-medical.net

High-Throughput Screening (HTS): HTS automates the testing of millions of compounds against a specific biological target or in a cell-based assay. news-medical.netyoutube.com This technology would allow for the rapid identification of derivatives of this compound with improved potency, selectivity, or other desirable properties. news-medical.net Modern HTS platforms integrate advanced robotics and data analysis, significantly accelerating the early stages of drug discovery. youtube.com For purine salvage pathways, which are crucial in many pathogens, HTS assays have been developed to screen for inhibitors. nih.gov

Microfluidics: Microfluidic technologies, often called "lab-on-a-chip," miniaturize and automate complex laboratory procedures. ijfmr.com Droplet microfluidics, for example, allows for millions of individual experiments to be run in tiny, separate droplets, drastically reducing the consumption of reagents and the time required for screening. researchgate.net These platforms can be used for HTS of compound libraries, cell-based assays, and even for optimizing reaction conditions for the synthesis of new derivatives. ijfmr.comnih.gov The ability to precisely control the cellular microenvironment in microfluidic devices also provides more physiologically relevant data on a compound's effects. ijfmr.com

| Screening Technology | Application for this compound Libraries | Key Advancements |

| Automated HTS | Rapidly screen large libraries of derivatives to identify lead compounds. news-medical.netyoutube.com | Use of acoustic technology for non-contact, nanoliter-scale liquid handling, increasing speed and reducing contamination. youtube.com |

| High-Content Imaging | Cellular imaging in a high-throughput format to assess effects on cell morphology, target localization, and other visual readouts. | Confocal imaging capabilities allow for detailed 3D analysis of cellular responses. uthscsa.edu |

| Droplet Microfluidics | Ultra-high-throughput screening of millions of compounds with minimal reagent usage. researchgate.net | Enables assays with single-cell resolution and the screening of compounds against primary cells or patient biopsies. researchgate.net |

| Organ-on-a-Chip | Test compound efficacy and toxicity in microfluidic devices that mimic the function of human organs. ijfmr.com | Provides more predictive models for human drug responses compared to traditional cell cultures. ijfmr.com |

Development of Advanced Computational Models for Precise Prediction of this compound Bioactivity and Fate

Computational modeling and in silico methods are increasingly used in the early stages of drug development to predict a compound's properties, thereby saving time and resources.

Predicting Bioactivity (QSAR Models): Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By building a QSAR model based on an initial set of tested derivatives of this compound, researchers could predict the activity of new, unsynthesized analogs. This allows for the rational design of more potent compounds and helps prioritize which molecules to synthesize next. nih.gov

Predicting ADMET Properties: A major reason for the failure of drug candidates is poor pharmacokinetic properties or unforeseen toxicity. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can computationally estimate these properties based on a compound's structure. gjpb.deresearchgate.net Applying these models to this compound early in the development process can help identify potential liabilities, such as poor oral bioavailability or a high risk of toxicity, and guide the design of molecules with more favorable profiles.

| Computational Tool | Application for this compound | Information Gained |

| Molecular Docking | Predicts the binding mode and affinity of the compound to its protein target. | Provides insights into the key interactions driving binding and can guide structure-based drug design. |

| QSAR Modeling | Predicts the biological activity of new analogs based on their chemical structure. nih.gov | Helps in prioritizing the synthesis of compounds with potentially higher activity. nih.gov |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. gjpb.deresearchgate.net | Early identification of potential issues with drug-likeness, metabolism, or toxicity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features required for biological activity. | Can be used to screen virtual libraries for other compounds that might have similar activity. nih.gov |

Investigation of this compound's Role in Emerging Areas of Research (e.g., Nanomedicine, Synthetic Biology)

The unique chemical properties of purine analogs make them interesting candidates for application in novel and interdisciplinary fields of research.

Nanomedicine: Nanoparticles can be engineered to carry drugs to specific sites in the body, potentially increasing efficacy while reducing side effects. If this compound shows therapeutic promise but has poor solubility or is cleared from the body too quickly, formulating it within a nanocarrier could overcome these limitations. The surface of these nanoparticles could also be decorated with targeting ligands to direct the compound specifically to diseased cells, for example, in cancer therapy.

Synthetic Biology: Synthetic biology involves the design and construction of new biological parts, devices, and systems. Purine analogs can be incorporated into synthetic genetic circuits. For example, riboswitches are RNA elements that can turn gene expression on or off in response to binding a specific small molecule. A synthetic riboswitch could potentially be engineered to respond to this compound, allowing for precise external control over engineered cellular functions. This could have applications in biomanufacturing, cell-based therapies, and as a research tool to study biological pathways. The integration of synthetic biology with classical purine nucleoside chemical synthesis is expected to be transformative. nih.gov

Ethical Considerations in the Research and Development of this compound Based Therapies (Preclinical Context)

As with any potential new therapeutic, the preclinical development of this compound must be guided by strict ethical principles. biobostonconsulting.com

The 3Rs Principle: The guiding principle for the ethical use of animals in research is the "3Rs": Replacement, Reduction, and Refinement.

Replacement: Using non-animal methods whenever possible. This includes in vitro cell cultures, organ-on-a-chip technologies, and computational modeling to predict efficacy and toxicity. news-medical.net

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This requires robust experimental design and statistical analysis. srce.hr